molecular formula C9H11F B8350389 3-Ethyl-1-fluoro-5-methylbenzene

3-Ethyl-1-fluoro-5-methylbenzene

Cat. No.: B8350389
M. Wt: 138.18 g/mol
InChI Key: SANMLBOHAXBMMS-UHFFFAOYSA-N
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Description

3-Ethyl-1-fluoro-5-methylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁F and a molar mass of 138.18 g/mol. The compound features a benzene ring substituted with fluorine at position 1, an ethyl group at position 3, and a methyl group at position 3. These substituents influence its electronic and steric properties:

  • Fluorine exerts a strong electron-withdrawing inductive (-I) effect, deactivating the aromatic ring toward electrophilic substitution.
  • Ethyl and methyl groups donate electrons via hyperconjugation and inductive (+I) effects, activating specific regions of the ring.

This interplay of substituents makes the compound distinct in reactivity and physicochemical behavior compared to structurally similar halogenated or alkylated benzenes.

Properties

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

1-ethyl-3-fluoro-5-methylbenzene

InChI

InChI=1S/C9H11F/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3H2,1-2H3

InChI Key

SANMLBOHAXBMMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Polarity :

  • The chloro-ethenyl analog (156.58 g/mol) has a higher molar mass than this compound due to chlorine’s atomic weight and the ethenyl group’s unsaturation .
  • The ethyl-methyl substitution in the target compound increases hydrophobicity compared to smaller substituents like ethenyl or chlorine.

Reactivity :

  • Chlorine’s strong -I effect in the chloro-ethenyl compound likely deactivates the ring more significantly than fluorine in the target compound.
  • Ethyl and methyl groups in this compound may direct electrophilic attacks to positions ortho/para to the alkyl groups, despite fluorine’s deactivation.

Thermal Properties :

  • Ethenyl (vinyl) groups in the chloro-ethenyl analog may lower boiling points due to reduced intermolecular forces compared to alkyl-substituted analogs .

Research Findings and Limitations

  • Synthetic Applications : The chloro-ethenyl compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive ethenyl group, whereas the ethyl-methyl analog may serve as a building block for agrochemicals or pharmaceuticals requiring steric bulk .
  • Data Gaps : Direct experimental comparisons (e.g., NMR shifts, reaction kinetics) between these compounds are scarce. Most inferences are derived from substituent effects rather than empirical studies.

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